molecular formula C12H10N2O3S B14322636 Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]- CAS No. 104742-64-5

Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-

Cat. No.: B14322636
CAS No.: 104742-64-5
M. Wt: 262.29 g/mol
InChI Key: MDVDGMUCUQUBHY-UHFFFAOYSA-N
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Description

Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]- is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]- typically involves the reaction of 4-formylphenyl acetamide with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The phenyl group allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazolidine ring and phenyl group play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-aminophenyl)-
  • Acetamide, N-(2,4-dimethylphenyl)-
  • Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-

Uniqueness

What sets Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]- apart from similar compounds is its specific combination of the thiazolidine ring and phenyl group, which confer unique reactivity and potential applications. This structural uniqueness allows for distinct interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

104742-64-5

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

N-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]acetamide

InChI

InChI=1S/C12H10N2O3S/c1-7(15)13-9-4-2-8(3-5-9)6-10-11(16)14-12(17)18-10/h2-6H,1H3,(H,13,15)(H,14,16,17)

InChI Key

MDVDGMUCUQUBHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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